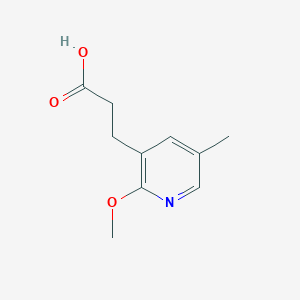

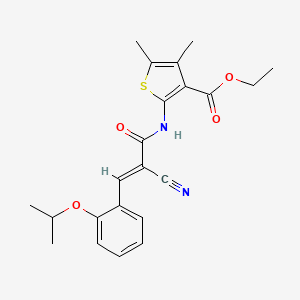

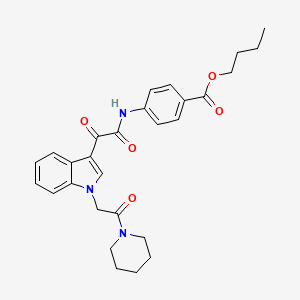

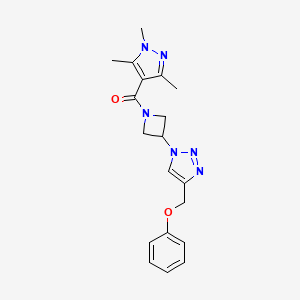

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenoxy)-N'-hydroxyethanimidamide (CEH) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a member of the phenoxyalkanoic acid family, which includes compounds such as phenoxyacetic acid and phenoxybutyric acid. CEH has been studied for its potential use in drug delivery systems, medical imaging, and cancer therapy. It has also been studied for its potential use in other fields such as nanotechnology and biotechnology.

Aplicaciones Científicas De Investigación

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide has been studied for its potential applications in various scientific research fields. It has been studied for its potential use in drug delivery systems, medical imaging, and cancer therapy. It has also been studied for its potential use in other fields such as nanotechnology and biotechnology.

In drug delivery systems, this compound has been studied for its potential to increase the solubility of drugs in aqueous media. This could allow for more efficient drug delivery, as drugs that are more soluble in aqueous media can be more easily absorbed by the body. This compound has also been studied for its potential use in medical imaging. It has been shown to bind to certain proteins and can be used as a contrast agent to increase the visibility of certain tissues in medical imaging.

In cancer therapy, this compound has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation.

Mecanismo De Acción

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation. This compound binds to the proteins through a process known as “protein-protein interactions”. These interactions are mediated by the formation of hydrogen bonds between the amino acids on the proteins and the hydroxyl groups on the this compound molecule. This binding process prevents the proteins from performing their normal functions, which can lead to the inhibition of the growth and proliferation of cancer cells.

Biochemical and Physiological Effects

This compound has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation. This compound also has the potential to affect other biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to reduced inflammation and pain. This compound has also been studied for its potential to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. Inhibition of this enzyme can lead to reduced levels of estrogen in the body and can be beneficial in the treatment of certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide in lab experiments is its stability. It is a relatively stable compound, which allows for its use in a variety of experiments. Additionally, this compound is relatively easy to synthesize, which makes it an attractive option for use in lab experiments.

The main limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to certain types of cells in vitro, and its use should be limited to experiments where its potential toxicity is taken into account.

Direcciones Futuras

The potential applications of (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide are still being explored. As more research is conducted, it is likely that new applications will be discovered. Some potential future directions for research include:

• Further research into the potential use of this compound in drug delivery systems.

• Further research into the potential use of this compound in medical imaging.

• Further research into the potential use of this compound in cancer therapy.

• Further research into the potential use of this compound in nanotechnology and biotechnology.

• Further research into the potential toxicity of this compound.

• Further research into the potential biochemical and physiological effects of this compound.

Métodos De Síntesis

(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide is synthesized by the reaction of 3-chlorophenoxyacetic acid with hydroxyethanimidamide in an aqueous medium. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds at room temperature and can be completed in a few hours. The reaction yields this compound in a yield of up to 90%.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide involves the reaction of 3-chlorophenol with ethyl chloroformate to form 2-(3-chlorophenoxy)ethyl chloroformate, which is then reacted with hydroxylamine hydrochloride to form 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide.", "Starting Materials": [ "3-chlorophenol", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 3-chlorophenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2-(3-chlorophenoxy)ethyl chloroformate.", "Step 2: 2-(3-chlorophenoxy)ethyl chloroformate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide." ] } | |

Número CAS |

261959-19-7 |

Fórmula molecular |

C8H9ClN2O2 |

Peso molecular |

200.62 g/mol |

Nombre IUPAC |

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Clave InChI |

UFJNDLYGDWVOFJ-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)Cl)OC/C(=N\O)/N |

SMILES |

C1=CC(=CC(=C1)Cl)OCC(=NO)N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)OCC(=NO)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

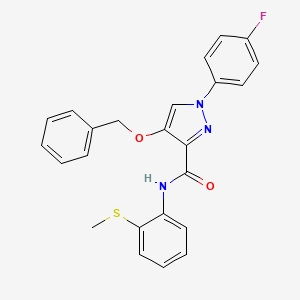

![methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate](/img/structure/B2389327.png)

![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)